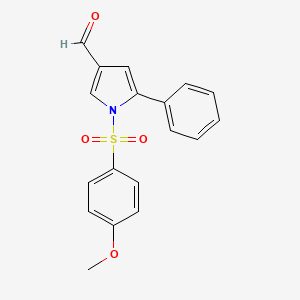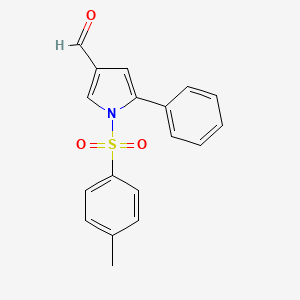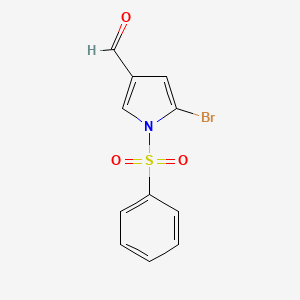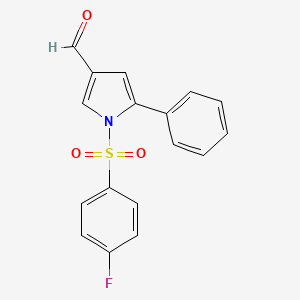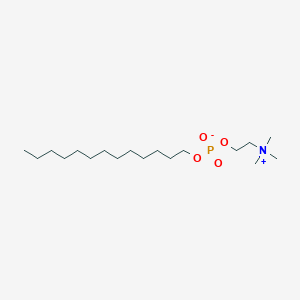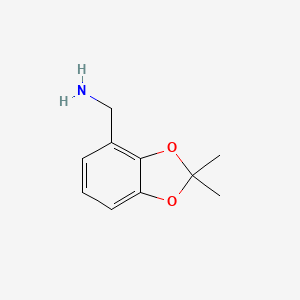
5-(4-Acetylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Acetylphenyl)nicotinic acid (5-APA) is a novel compound with a wide range of applications in the scientific and medical fields. 5-APA is a derivative of nicotinic acid, and is an important component of many biochemical pathways and physiological processes. It is a versatile compound with numerous potential uses and applications, from laboratory experiments to medical treatments.
科学的研究の応用
5-(4-Acetylphenyl)nicotinic acid, 95% has a wide range of applications in the fields of scientific research and medical treatments. It has been used in the development of new drugs, as well as in the study of biochemical pathways and physiological processes. It has also been used in the study of enzyme kinetics, and in the development of new diagnostic tests. In addition, 5-(4-Acetylphenyl)nicotinic acid, 95% has been used in the study of cell signaling pathways, and in the development of new therapeutic agents.
作用機序
The mechanism of action of 5-(4-Acetylphenyl)nicotinic acid, 95% is not fully understood. However, it is known to interact with a number of different proteins, including enzymes, receptors, and transporters. It is believed that 5-(4-Acetylphenyl)nicotinic acid, 95% binds to these proteins, and modulates their activity. This modulation of activity is believed to be responsible for the various effects that 5-(4-Acetylphenyl)nicotinic acid, 95% has on biochemical and physiological processes.
Biochemical and Physiological Effects
5-(4-Acetylphenyl)nicotinic acid, 95% has a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and transporters. It has also been shown to modulate the activity of various metabolic pathways, and to affect the expression of genes involved in the regulation of these pathways. In addition, 5-(4-Acetylphenyl)nicotinic acid, 95% has been shown to affect the activity of various hormones and neurotransmitters.
実験室実験の利点と制限
The main advantage of using 5-(4-Acetylphenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used to study a wide range of biochemical and physiological processes, and its effects can be modulated by altering the concentration of the compound. However, 5-(4-Acetylphenyl)nicotinic acid, 95% is not without its limitations. It is not as stable as some other compounds, and is prone to degradation when exposed to light or air.
将来の方向性
There are a number of potential future directions for the use of 5-(4-Acetylphenyl)nicotinic acid, 95%. It could be used to study the effects of various drugs on biochemical and physiological processes, or to develop new diagnostics and therapeutics. It could also be used to study the effects of various environmental factors on biochemical and physiological processes, or to develop new treatments for a variety of diseases. In addition, 5-(4-Acetylphenyl)nicotinic acid, 95% could be used to study the effects of various dietary components on biochemical and physiological processes, or to develop new nutrition-based treatments. Finally, 5-(4-Acetylphenyl)nicotinic acid, 95% could be used to study the effects of various environmental contaminants on biochemical and physiological processes, or to develop new treatments for environmental exposure-related diseases.
合成法
5-(4-Acetylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid by a simple acetylation reaction. This reaction involves the addition of an acetyl group to the nicotinic acid molecule, resulting in the formation of 5-(4-Acetylphenyl)nicotinic acid, 95%. This reaction is usually carried out in an aqueous medium, and can be catalyzed by a variety of acids or bases. The reaction can also be carried out in a variety of organic solvents, such as ethanol or methanol.
特性
IUPAC Name |
5-(4-acetylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTMAFQXAXHFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679485 |
Source


|
| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)nicotinic acid | |
CAS RN |
1193240-66-2 |
Source


|
| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

